Chain-Length-Dependent Lipophilicity Drives Differential Partitioning and Lactone Precursor Suitability
Among the 4-oxoalkanoic acid series, lipophilicity increases systematically with chain length, directly impacting suitability as a precursor for specific flavor lactones. 4-Oxoundecanoic acid (C11) exhibits an estimated LogP of 2.78 , which is substantially higher than that of 4-oxopentanoic acid (levulinic acid, C5; LogP ≈ -0.5) [1] and 4-oxononanoic acid (C9; LogP ≈ 1.3) [2]. This elevated LogP reflects the longer alkyl chain (seven-carbon heptyl substituent vs. one-carbon methyl for levulinic acid or five-carbon pentyl for 4-oxononanoic acid), which directly influences the volatility and organoleptic character of the downstream γ-lactone product. Upon reduction and cyclization, 4-oxoundecanoic acid yields γ-undecalactone (4-octyl-4-butanolide), a lactone characterized by peach and apricot aroma notes [3], whereas 4-oxononanoic acid yields γ-nonalactone with coconut and stone fruit notes [4]. The quantitative LogP difference (ΔLogP ≈ 1.5–3.3 vs. shorter-chain analogs) provides a measurable physicochemical basis for selecting the C11 compound when the target lactone flavor profile is specifically γ-undecalactone.
| Evidence Dimension | Octanol-water partition coefficient (LogP); impact on downstream lactone flavor identity |
|---|---|
| Target Compound Data | 4-Oxoundecanoic acid (C11): LogP ≈ 2.78 (estimated); precursor to γ-undecalactone (peach/apricot aroma) |
| Comparator Or Baseline | 4-Oxopentanoic acid (levulinic acid, C5): LogP ≈ -0.5 (no γ-lactone); 4-Oxononanoic acid (C9): LogP ≈ 1.3; precursor to γ-nonalactone (coconut/stone fruit aroma) |
| Quantified Difference | ΔLogP ≈ 1.5 (vs. C9) to 3.3 (vs. C5); qualitatively distinct lactone flavor identity |
| Conditions | Estimated LogP values (KowWin/ACD/Labs prediction); lactone flavor descriptors from industry reference data |
Why This Matters
For procurement in flavor and fragrance intermediate applications, LogP predicts both extraction efficiency and the organoleptic character of the derived lactone; selecting the C11 compound is mandatory when the target is γ-undecalactone rather than shorter-chain lactones.
- [1] PubChem. Levulinic acid (CAS 123-76-2) – LogP -0.49. https://pubchem.ncbi.nlm.nih.gov/compound/levulinic_acid (accessed 2026-05-07). View Source
- [2] ChemicalBook India. 4-Oxononanoic acid (CAS 6064-52-4) – XLogP3 1.3. https://www.chemicalbook.in (accessed 2026-05-07). View Source
- [3] J-STAGE. Synthesis of 4-Alkyl-4-butanolides. Journal of Japan Oil Chemists' Society, 1984, 33(5), 298-299. Reduction of methyl 4-oxoundecanoate gave 4-octyl-4-butanolide (γ-undecalactone), a flavor component of apricot. https://www.jstage.jst.go.jp/article/jos1956/33/5/33_5_298/_article/-char/en (accessed 2026-05-07). View Source
- [4] Aromatic Potential of Bordeaux Grape Cultivars: 4-Oxononanoic acid is a direct precursor to γ-nonalactone (coconut/stone fruit aroma). https://eurofarma.ovidds.com (accessed 2026-05-07). View Source
